molecular formula C8H8ClN3O2 B1592214 Fast Red KL Salt CAS No. 86780-25-8

Fast Red KL Salt

Cat. No.: B1592214
CAS No.: 86780-25-8
M. Wt: 213.62 g/mol
InChI Key: LPTBOYZVJIBCPQ-UHFFFAOYSA-N
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Mechanism of Action

  • Target of Action The role of estradiol is crucial in various physiological processes, including reproductive health, bone density regulation, and cardiovascular function .
  • Mode of Action This interaction leads to the formation of a colored complex, which serves as the basis for a colorimetric assay used to detect and quantify estradiol in biological samples .
  • Biochemical Pathways

    • This reaction is particularly useful in enzyme immunocytochemistry .

    Pharmacokinetics

    • The dye exhibits a high affinity for certain amino acid residues, such as lysine and arginine .

Biochemical Analysis

Biochemical Properties

Fast Red KL Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of covalent bonds, which allows this compound to attach to these biomolecules and impart its color. This property is particularly useful in histological staining, where it helps visualize proteins and nucleic acids .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The dye can bind to proteins and nucleic acids, allowing them to be visualized under a microscope. It can also interact with enzymes, potentially inhibiting or activating them, which can have downstream effects on gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that at low doses, this compound can effectively stain proteins and nucleic acids without causing significant harm to the animal. At high doses, it can have toxic or adverse effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with various transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it can interact with proteins and nucleic acids. It can also be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fast Red KL Salt is synthesized through a diazotization reaction. The process involves the reaction of 2-amino-5-methoxybenzoic acid with nitrous acid to form the diazonium salt. The reaction is typically carried out in an acidic medium at low temperatures to stabilize the diazonium ion. The resulting diazonium salt is then combined with zinc chloride to form the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Fast Red KL Salt primarily undergoes diazonium coupling reactions. These reactions involve the interaction of the diazonium group with various nucleophiles, leading to the formation of azo compounds. The diazonium group is highly reactive and can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Phenols, amines, and other aromatic compounds.

    Conditions: Acidic or neutral pH, low temperatures to stabilize the diazonium ion.

Major Products: The major products formed from these reactions are azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.

Comparison with Similar Compounds

Fast Red KL Salt is part of a family of diazonium salts used in various staining and imaging applications. Similar compounds include:

    Fast Red TR Salt: Another diazonium salt used in histological staining and immunohistochemistry. It has a similar mechanism of action but may differ in its binding affinity and color intensity.

    Fast Blue B Salt: Used in similar applications but produces a blue color instead of red. It is often used in combination with other dyes for multiplex staining.

    Fast Black K Salt: Produces a black color and is used in applications requiring high contrast staining.

Uniqueness: this compound is unique due to its specific binding properties and the intense red color it produces. Its ability to form stable complexes with proteins and nucleic acids makes it particularly useful in histological and immunohistochemical applications .

Properties

IUPAC Name

2-carbamoyl-5-methoxybenzenediazonium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c1-13-5-2-3-6(8(9)12)7(4-5)11-10;/h2-4H,1H3,(H-,9,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTBOYZVJIBCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N)[N+]#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597186
Record name 2-Carbamoyl-5-methoxybenzene-1-diazonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86780-25-8
Record name 2-Carbamoyl-5-methoxybenzene-1-diazonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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